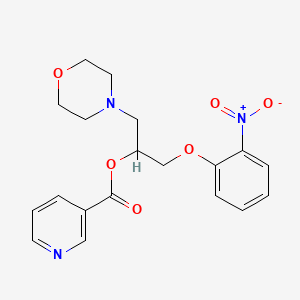
1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl 3-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl 3-pyridinecarboxylate is a complex organic compound that features a morpholine ring, a nitrophenoxy group, and a pyridinecarboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl 3-pyridinecarboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Morpholinylmethyl Intermediate: This step involves the reaction of morpholine with a suitable alkylating agent.
Attachment of the Nitrophenoxy Group: The intermediate is then reacted with a nitrophenol derivative under basic conditions to form the nitrophenoxyethyl intermediate.
Coupling with Pyridinecarboxylate: Finally, the nitrophenoxyethyl intermediate is coupled with a pyridinecarboxylate derivative using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl 3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The morpholinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted morpholinylmethyl derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: As a scaffold for designing new drugs targeting specific enzymes or receptors.
Materials Science: As a building block for creating novel polymers or materials with unique properties.
Chemical Research: As a reagent or intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl 3-pyridinecarboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl benzoate
- 1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl 4-pyridinecarboxylate
Uniqueness
1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl 3-pyridinecarboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds. Its unique structure may result in different reactivity, binding affinity, and overall activity in various applications.
Propriétés
Numéro CAS |
55315-90-7 |
|---|---|
Formule moléculaire |
C19H21N3O6 |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
[1-morpholin-4-yl-3-(2-nitrophenoxy)propan-2-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C19H21N3O6/c23-19(15-4-3-7-20-12-15)28-16(13-21-8-10-26-11-9-21)14-27-18-6-2-1-5-17(18)22(24)25/h1-7,12,16H,8-11,13-14H2 |
Clé InChI |
JLENQDRPZANSLY-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC(COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
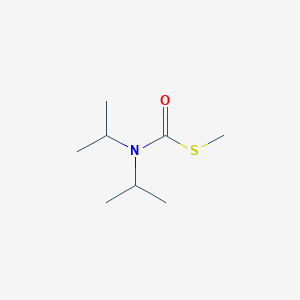
![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)

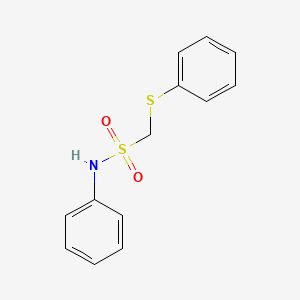
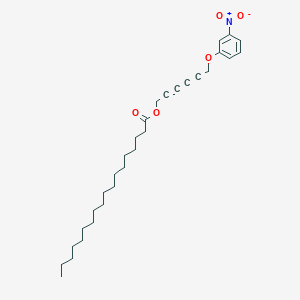

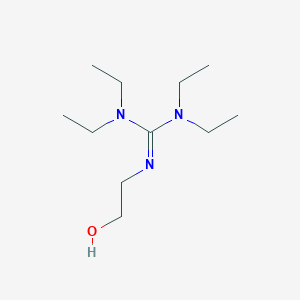
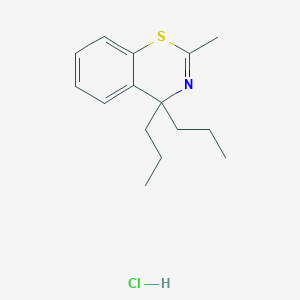
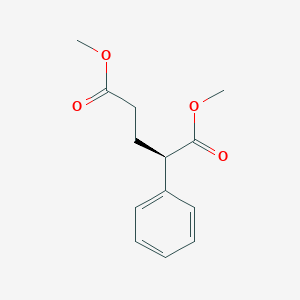
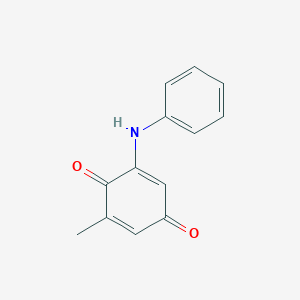
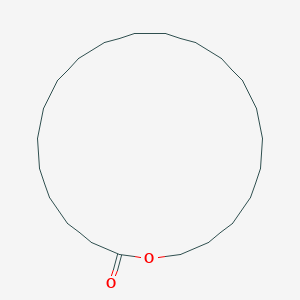
![N-Butyl-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14623569.png)
